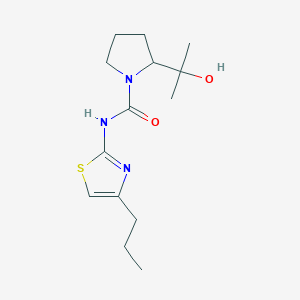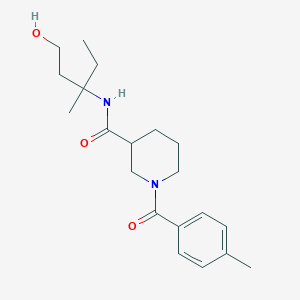
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, also known as TMN-355, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of tetrahydronaphthalene derivatives and has been studied for its potential use in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and survival. Additionally, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to activate certain proteins that are involved in apoptosis and cell death.
Biochemical and physiological effects:
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to inhibit cell growth and induce apoptosis. In Alzheimer's disease, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to reduce the accumulation of amyloid-beta and improve cognitive function. In Parkinson's disease, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to protect dopaminergic neurons and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has several advantages for laboratory experiments, including its high purity and stability. However, one limitation of 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is its relatively high cost, which may limit its use in certain experiments. Additionally, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide may have different effects in different cell types or under different experimental conditions, which should be taken into account when designing experiments.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide. One direction is to further investigate its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate the mechanism of action of 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide in more detail, to better understand how it modulates signaling pathways in cells. Additionally, future research could focus on developing more efficient synthesis methods for 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, to reduce its cost and increase its availability for scientific research.
Métodos De Síntesis
The synthesis of 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide involves the reaction of 2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with 2-hydroxypropanoic acid. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the desired product is obtained. The yield of 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to reduce the accumulation of amyloid-beta, a protein that is believed to play a role in the development of the disease. In Parkinson's disease research, 2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has been shown to protect dopaminergic neurons, which are the cells that are lost in the disease.
Propiedades
IUPAC Name |
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9-7-8-11-5-3-4-6-12(11)13(9)15-14(17)10(2)16/h3-6,9-10,13,16H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXQHAMUKDVICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1NC(=O)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(2-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)

![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)


![[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6637994.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6637999.png)
![4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)